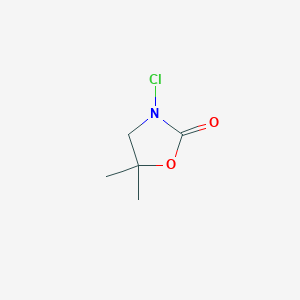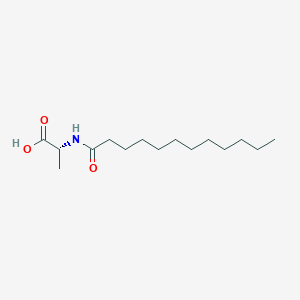
Cyclopropene, 3-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylcyclopropene is an organic compound that belongs to the class of cycloalkenes It is characterized by a three-membered cyclopropene ring with an ethenyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylcyclopropene typically involves the reaction of cyclopropene with acetylene under specific conditions. One common method involves the use of a palladium catalyst to facilitate the addition of the ethenyl group to the cyclopropene ring. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-ethenylcyclopropene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopropane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone. The reactions are typically carried out at low temperatures to control the formation of by-products.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the ethenyl group.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Major Products
Oxidation: Epoxides and alcohols are common products of oxidation reactions.
Reduction: Cyclopropane derivatives are the primary products of reduction reactions.
Substitution: Halogenated cyclopropenes are typical products of substitution reactions.
Aplicaciones Científicas De Investigación
3-Ethenylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-ethenylcyclopropene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions with nucleophiles, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Ethynylcyclopropane: Similar in structure but with an ethynyl group instead of an ethenyl group.
Cyclopropylacetylene: Contains a cyclopropyl group attached to an acetylene moiety.
Cyclopropene: The parent compound without any additional substituents.
Uniqueness
3-Ethenylcyclopropene is unique due to the presence of both a cyclopropene ring and an ethenyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61082-23-3 |
|---|---|
Fórmula molecular |
C5H6 |
Peso molecular |
66.10 g/mol |
Nombre IUPAC |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
Clave InChI |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)






![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)






